![molecular formula C17H28Cl3N3O B2633682 N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride CAS No. 2108631-19-0](/img/structure/B2633682.png)
N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride
描述
MS023 is an inhibitor of type I protein arginine methyltransferases (PRMTs; IC50s = 30, 119, 83, 4, and 5 nM for PRMT1, -3, -4, -6, and -8, respectively). It is selective for these type I PRMTs over PRMT5, -7, and -9, as well as a panel of 25 protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) when used at a concentration of 10 µM. It inhibits the methylation of histone 4 at arginine 3 (H4R3) in MCF-7 breast cancer cells (IC50 = 9 nM) and H3R2 in HEK293 cells (IC50 = 56 nM). MS023 (20 µM) also inhibits the methylation of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) nucleocapsid protein and the replication of SARS-CoV-2 in Vero E6 cells. It reduces tumor growth in a Huh7 mouse xenograft model when administered at a dose of 160 mg/kg.
作用机制
Mode of Action
MS023 (trihydrochloride) interacts with its targets, the PRMTs, by binding to the substrate binding site . This interaction inhibits the methylation of histone 4 at arginine 3 (H4R3) and histone 3 at arginine 2 (H3R2), reducing the levels of arginine asymmetric dimethylation and increasing levels of arginine monomethylation and symmetric dimethylation .
Biochemical Pathways
The primary biochemical pathway affected by MS023 (trihydrochloride) is the protein arginine methylation pathway. By inhibiting PRMTs, MS023 (trihydrochloride) disrupts the normal methylation process, leading to changes in gene expression and cellular function . In the context of spinal muscular atrophy (SMA), MS023 (trihydrochloride) promotes SMN2 exon 7 inclusion and increases SMN protein levels by inhibiting the binding of splicing factor hnRNPA1 to SMN2 pre-mRNA .
Result of Action
The molecular and cellular effects of MS023 (trihydrochloride)'s action include the promotion of SMN2 exon 7 inclusion, an increase in SMN protein levels, and a decrease in the disease phenotype of SMA mice . In the context of cancer, MS023 (trihydrochloride) has demonstrated antitumor growth activity .
生化分析
Biochemical Properties
MS023 (trihydrochloride) has been identified as a potent inhibitor of type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 . These enzymes are responsible for the asymmetric dimethylation of arginine residues . The crystal structure of PRMT6 with MS023 (trihydrochloride) indicated that MS023 (trihydrochloride) bound to the substrate binding site .
Cellular Effects
MS023 (trihydrochloride) has been shown to promote SMN2 exon 7 inclusion and increase SMN protein levels in preclinical SMA models, by inhibiting the binding of splicing factor hnRNPA1 to SMN2 pre-mRNA . Treatment of SMA mice with MS023 (trihydrochloride) results in amelioration of the disease phenotype .
Molecular Mechanism
MS023 (trihydrochloride) exerts its effects at the molecular level by inhibiting the activity of type I PRMTs . It binds to the substrate binding site of these enzymes, thereby inhibiting their ability to catalyze the asymmetric dimethylation of arginine residues .
Temporal Effects in Laboratory Settings
While specific temporal effects of MS023 (trihydrochloride) in laboratory settings are not extensively documented, it has been shown that treatment of SMA mice with MS023 (trihydrochloride) results in amelioration of the disease phenotype .
Dosage Effects in Animal Models
Specific dosage effects of MS023 (trihydrochloride) in animal models are not extensively documented. It has been shown that treatment of SMA mice with MS023 (trihydrochloride) results in amelioration of the disease phenotype .
Metabolic Pathways
The specific metabolic pathways that MS023 (trihydrochloride) is involved in are not extensively documented. It is known that MS023 (trihydrochloride) inhibits the activity of type I PRMTs , which are involved in the asymmetric dimethylation of arginine residues .
Subcellular Localization
The specific subcellular localization of MS023 (trihydrochloride) is not extensively documented. It has been shown that MS023 (trihydrochloride) binds to the substrate binding site of type I PRMTs , suggesting that it may localize to the same subcellular compartments as these enzymes.
属性
IUPAC Name |
N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.3ClH/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18;;;/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUUSCXROKBMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


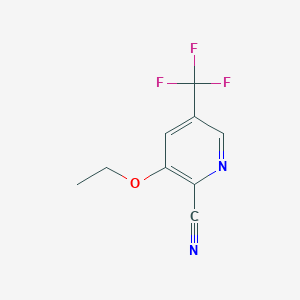
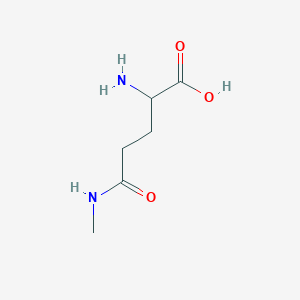
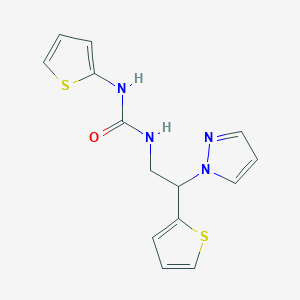
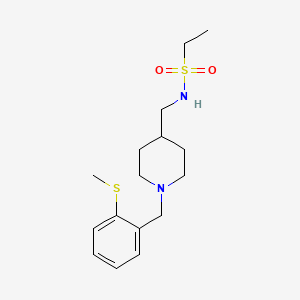
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide](/img/structure/B2633606.png)
![N-(3,5-dichlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2633608.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B2633609.png)
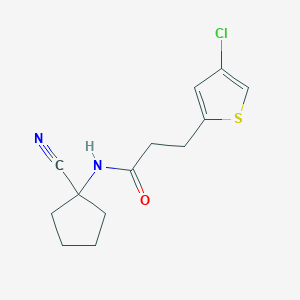
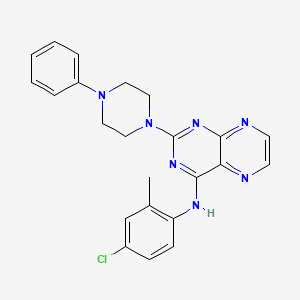
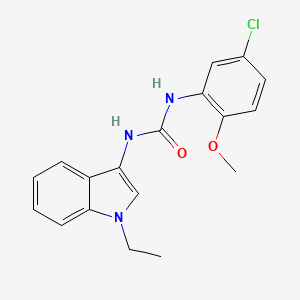
![5-bromo-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2633614.png)
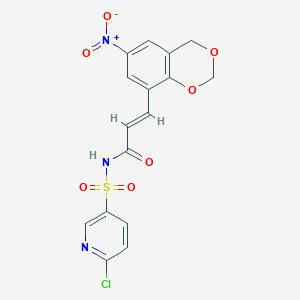
![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2633620.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}propan-1-one](/img/structure/B2633621.png)
